molecular formula C7H8NO5P B15355809 (4-Methyl-2-nitrophenyl)phosphonic acid

(4-Methyl-2-nitrophenyl)phosphonic acid

Cat. No.: B15355809
M. Wt: 217.12 g/mol
InChI Key: HIGWXQMNWCLHJA-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)phosphonic acid: is a chemical compound with the molecular formula C7H8NO5P. It consists of a benzene ring substituted with a methyl group at the 4-position and a nitro group at the 2-position, along with a phosphonic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts, under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of (4-Methyl-2-nitrophenyl)phosphonic acid may involve large-scale nitration reactors and advanced purification techniques to ensure the high purity of the final product. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

(4-Methyl-2-nitrophenyl)phosphonic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group under specific conditions.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions often employ reducing agents such as iron filings or hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be facilitated by electrophilic aromatic substitution using reagents like halogens or sulfonating agents.

Major Products Formed:

  • Oxidation can yield nitroso derivatives or nitrate esters.

  • Reduction can produce amines or amides.

  • Substitution reactions can result in halogenated or sulfonated derivatives.

Scientific Research Applications

(4-Methyl-2-nitrophenyl)phosphonic acid: has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-2-nitrophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The phosphonic acid group can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

(4-Methyl-2-nitrophenyl)phosphonic acid: can be compared with other similar compounds, such as:

  • 4-Methylphenol: Lacks the nitro and phosphonic acid groups.

  • 2-Nitrophenol: Lacks the methyl group.

  • Phosphonic acid: Lacks the nitro and methyl groups.

Properties

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

IUPAC Name

(4-methyl-2-nitrophenyl)phosphonic acid

InChI

InChI=1S/C7H8NO5P/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H2,11,12,13)

InChI Key

HIGWXQMNWCLHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)P(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

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